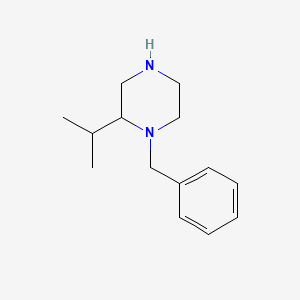

1-Benzyl-2-(propan-2-yl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzyl-2-(propan-2-yl)piperazine is a synthetic compound belonging to the piperazine family. It is known for its psychoactive properties and has been studied for potential therapeutic applications in medical research. The compound’s structure consists of a piperazine ring substituted with a benzyl group and an isopropyl group, giving it unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-(propan-2-yl)piperazine can be synthesized through various methods. One common approach involves the reaction of benzyl chloride with 2-isopropylpiperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process includes the use of protonated piperazine and benzyl chloride, followed by purification steps to isolate the desired product .

Analyse Chemischer Reaktionen

Oxidation Reactions

1-Benzyl-2-(propan-2-yl)piperazine undergoes oxidation to form N-oxides. Key reagents and conditions include:

-

Potassium permanganate (KMnO₄) in aqueous media.

-

Chromium trioxide (CrO₃) under controlled acidic conditions.

Major Product :

-

Piperazine N-oxide derivatives, characterized by a single oxygen atom bonded to the nitrogen of the piperazine ring.

Reduction Reactions

The compound can be reduced to yield saturated derivatives:

-

Hydrogen gas (H₂) with palladium catalysts (e.g., Pd/C) under 1–3 atm pressure .

-

Sodium borohydride (NaBH₄) in ethanol for selective reductions .

Major Product :

-

Reduced piperazine derivatives, such as 1-benzyl-2-(propan-2-yl)piperidine, depending on reaction conditions .

Substitution Reactions

Substitution reactions occur at the benzyl or isopropyl groups, facilitated by nucleophilic or electrophilic reagents:

Benzyl Group Substitution

-

Alkyl Halides : Reaction with methyl iodide or benzyl chloride in dichloromethane (DCM) yields N-alkylated derivatives .

-

Acyl Chlorides : Acetylation with acetyl chloride produces amide derivatives (e.g., 1-acetyl-2-(propan-2-yl)piperazine) .

Example Reaction :

1 Benzyl 2 propan 2 yl piperazine+CH COClDCM Et N1 Acetyl 2 propan 2 yl piperazine+HCl

Isopropyl Group Modification

-

Halogenation : Bromination using N-bromosuccinimide (NBS) introduces bromine at the isopropyl position .

-

Sulfonation : Reaction with sulfuric acid yields sulfonated derivatives .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable aryl or alkyl group introduction:

Key Observations :

-

Ligand choice (e.g., P(2-furyl)₃ vs. BINAP) significantly impacts regioselectivity .

-

Microwave irradiation enhances reaction efficiency in multi-step syntheses .

Alkylation and Acylation

Industrial-scale alkylation employs:

-

Benzyl chloride in dichloromethane with sodium hydroxide (NaOH) for N-benzylation .

-

Isopropyl bromide under reflux in ethanol to introduce the isopropyl group .

Purification :

Catalytic Transformations

Recent advances include cascade reactions for complex heterocycles:

-

Chloroallenylamide + Aryl Iodides : Pd/Ag-catalyzed reactions yield bicyclic piperazinones .

-

Enantioselective Syntheses : Chiral ligands (e.g., BINAP) enable access to enantiopure cis-2,6-disubstituted piperazines .

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

1-Benzyl-2-(propan-2-yl)piperazine, a substituted piperazine compound, has garnered attention in various scientific fields due to its unique structural characteristics and potential applications in medicinal chemistry, organic synthesis, and polymer science. This article explores its applications comprehensively, supported by data tables and relevant case studies.

Medicinal Chemistry

This compound has been identified as a versatile scaffold for the development of various pharmacologically active compounds.

- Antidepressant Effects : Research indicates that derivatives of this compound exhibit antidepressant-like activities, influencing neurotransmitter systems such as serotonin and norepinephrine.

- Asymmetric Synthesis : It plays a crucial role in asymmetric synthesis methods for creating carbon-substituted piperazine pharmacophores, which are essential in drug development.

Organic Synthesis

The compound serves as a catalyst in several organic reactions, particularly in the synthesis of complex heterocycles.

- Synthesis of Benzoxazoles and Benzimidazoles : It is utilized as a catalyst under solvent-free conditions, leading to high yields in the formation of these important compounds.

- Development of Imidazo[1,2-a]pyrazines : The compound aids in synthesizing imidazo[1,2-a]pyrazines, contributing to advancements in synthetic methods and biological activity exploration.

Polymer Science

In polymer science, this compound is involved in developing antimicrobial polymers.

- Antimicrobial Polymers : These polymers incorporate low molecular weight bioactive agents or disinfectants aimed at reducing pathogenic microbial lethality. Applications span across biomedical sectors, healthcare products, water purification systems, and food packaging.

Case Study 1: Antidepressant Activity

A study investigating the antidepressant properties of this compound derivatives demonstrated significant effects on serotonin reuptake inhibition. The results indicated that certain derivatives exhibited comparable efficacy to established antidepressant medications.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of piperazine derivatives showed that this compound demonstrated effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) was found to be as low as 5 µg/mL for certain Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Case Study 3: Synthesis Applications

In a synthetic chemistry study, this compound was used to synthesize novel piperazine derivatives with enhanced biological activity. The rapid and efficient synthesis method allowed for the exploration of multiple substitution patterns on the piperazine ring.

Data Summary Table

| Application Area | Specific Use | Observed Outcomes |

|---|---|---|

| Medicinal Chemistry | Antidepressant activity | Comparable efficacy to standard antidepressants |

| Organic Synthesis | Catalyst for benzoxazole synthesis | High yield under solvent-free conditions |

| Polymer Science | Development of antimicrobial polymers | Effective against pathogenic microbes |

| Antimicrobial Studies | Inhibition against bacterial strains | MIC as low as 5 µg/mL for Gram-positive bacteria |

Wirkmechanismus

The mechanism of action of 1-Benzyl-2-(propan-2-yl)piperazine involves its interaction with neurotransmitter systems in the brain. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-2-(propan-2-yl)piperazine can be compared with other piperazine derivatives:

1-Benzylpiperazine (BZP): Similar in structure but lacks the isopropyl group.

1-Methyl-4-benzylpiperazine (MBZP): Contains a methyl group instead of an isopropyl group.

3,4-Methylenedioxy-1-benzylpiperazine (MDBZP): Contains a methylenedioxy group on the benzyl ring.

Uniqueness: this compound’s unique combination of benzyl and isopropyl groups gives it distinct chemical and pharmacological properties compared to other piperazine derivatives .

Biologische Aktivität

1-Benzyl-2-(propan-2-yl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzyl group and an isopropyl group attached to the piperazine ring, contributing to its pharmacological properties. This article delves into its biological activity, synthesis methods, and potential applications based on recent research findings.

This compound can be synthesized through various methods, often involving alkylation reactions under solvent-free conditions to yield high purity and efficiency. The compound's unique structure allows it to serve as a versatile scaffold in the synthesis of other biologically active molecules, including benzoxazoles and benzimidazoles, which are important in pharmaceutical development.

Biological Activities

The biological activities of this compound include:

- Antidepressant Effects : Research indicates that this compound may exhibit antidepressant properties, potentially linked to its interaction with sigma receptors, which are involved in mood regulation .

- Analgesic Properties : Studies have shown that derivatives of benzylpiperazine can act as selective sigma-1 receptor antagonists, which may lead to significant antinociceptive effects in preclinical models of pain. For instance, compounds derived from benzylpiperazine have demonstrated efficacy in reducing pain without sedative effects in mouse models .

- Antimicrobial Activity : The piperazine core is known for its antimicrobial properties. Studies suggest that polymers incorporating piperazine derivatives can effectively combat pathogenic microbes, making them suitable for applications in healthcare and food packaging.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Analgesic Efficacy : A study designed new benzylpiperazinyl derivatives targeting sigma receptors. One compound exhibited high affinity for the sigma-1 receptor (K_i = 1.6 nM) and demonstrated significant antinociceptive effects in mouse models without causing sedation, highlighting the potential of these compounds for chronic pain treatment .

- Antidiabetic Potential : Another investigation focused on piperazine derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme linked to metabolic disorders. Although not directly tested on this compound, related compounds showed promising results with IC50 values indicating effective inhibition .

- Antimicrobial Applications : Research into piperazine-based antimicrobial polymers has shown that these compounds can significantly reduce microbial lethality rates, suggesting their utility in medical devices and disinfectants.

Comparative Analysis with Similar Compounds

A comparison table illustrates the unique properties of this compound against other piperazine derivatives:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 1-Benzylpiperazine | Simple benzyl substitution | Known for anxiolytic effects |

| 4-(Propan-2-yl)piperazine | Isopropyl group at position 4 | Exhibits distinct pharmacological profiles |

| 1-(4-Chlorobenzyl)-piperazine | Chlorine substituent on benzene | Enhanced potency in certain biological assays |

| 1-Boc-piperazine | Boc protecting group | Primarily used in synthetic chemistry |

Eigenschaften

IUPAC Name |

1-benzyl-2-propan-2-ylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12(2)14-10-15-8-9-16(14)11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLPJNMJKHDTFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.